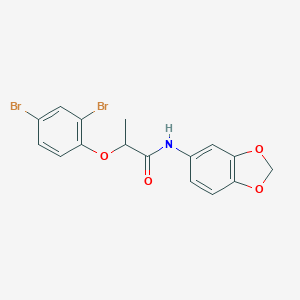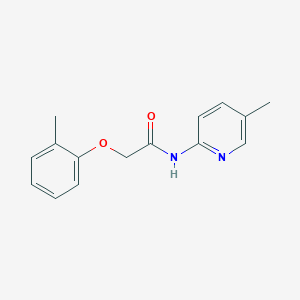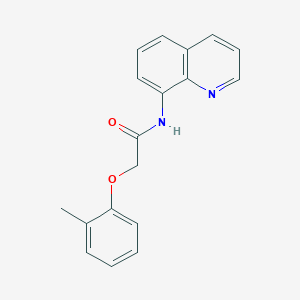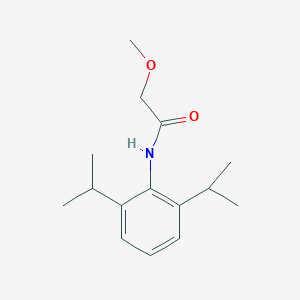
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide, also known as GBX-100, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. GBX-100 is a selective and potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene regulation and cancer development.
Mécanisme D'action
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide exerts its anti-cancer effects by selectively inhibiting the binding of BRD4 to acetylated histones, which are involved in the regulation of gene expression. This leads to the downregulation of several oncogenes, including c-Myc and BCL2. N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has several advantages for lab experiments. It is a selective and potent inhibitor of BRD4, which makes it a valuable tool for studying the role of BRD4 in gene regulation and cancer development. Moreover, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to be effective in vivo, which makes it a promising candidate for cancer therapy. However, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity profile are not well understood. Moreover, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide is expensive and difficult to synthesize, which limits its availability for lab experiments.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide. First, more research is needed to understand the long-term effects and toxicity profile of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide. Second, the efficacy of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide in combination with other chemotherapeutic agents should be studied further. Third, the role of BRD4 in other diseases, such as inflammation and cardiovascular disease, should be investigated. Fourth, new synthetic methods for N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide should be developed to increase its availability for lab experiments. Finally, the development of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide analogs with improved potency and selectivity for BRD4 should be pursued.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide involves several steps, including the reaction of 2,4-dibromophenol with 1,3-benzodioxole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 2-amino-3-(4-hydroxyphenyl)propanoic acid. The final product is obtained by the reaction of the intermediate with 1,1'-carbonyldiimidazole. The synthesis method has been optimized to achieve high yield and purity of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. BRD4 is a promising target for cancer therapy, as it is involved in the regulation of several oncogenes. N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. Moreover, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and bortezomib.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide |
|---|---|
Formule moléculaire |
C16H13Br2NO4 |
Poids moléculaire |
443.09 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C16H13Br2NO4/c1-9(23-13-4-2-10(17)6-12(13)18)16(20)19-11-3-5-14-15(7-11)22-8-21-14/h2-7,9H,8H2,1H3,(H,19,20) |
Clé InChI |
FSPDCOMIOHKWMX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Br)Br |
SMILES canonique |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)


![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)